6-Cyanoindole-1-acetic acid
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Overview
Description
6-Cyanoindole-1-acetic acid is a chemical compound with the molecular formula C11H8N2O2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 6-Cyanoindole-1-acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific reaction conditions and reagents would be tailored to introduce the cyano and acetic acid functional groups.
Chemical Reactions Analysis
6-Cyanoindole-1-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Cyanoindole-1-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore the therapeutic potential of indole derivatives in treating various diseases.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Cyanoindole-1-acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups .
Comparison with Similar Compounds
6-Cyanoindole-1-acetic acid can be compared with other similar compounds, such as:
- 5-Cyanoindole-1-acetic acid
- 7-Cyanoindole
- (2-Cyanophenyl)acetic acid
These compounds share the indole or cyano functional groups but differ in their specific structures and properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-(6-cyanoindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-6-8-1-2-9-3-4-13(7-11(14)15)10(9)5-8/h1-5H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPDKFSJDCYCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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